methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate
CAS No.: 855483-98-6
Cat. No.: VC5654079
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 855483-98-6 |
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Molecular Formula | C20H20N2O3S |
Molecular Weight | 368.45 |
IUPAC Name | methyl 4-[[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]benzoate |
Standard InChI | InChI=1S/C20H20N2O3S/c1-25-19(24)17-9-7-16(8-10-17)14-26-20-21-11-18(13-23)22(20)12-15-5-3-2-4-6-15/h2-11,23H,12-14H2,1H3 |
Standard InChI Key | YZGXIPWOZTVYNP-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate (CAS 941917-58-4) is a white to off-white crystalline solid under standard conditions . The compound’s structure integrates several critical functional groups (Fig. 1):
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A 1H-imidazole ring substituted at the 1-position with a benzyl group and at the 5-position with a hydroxymethyl moiety.
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A thioether linkage (-S-CH-) connecting the imidazole’s 2-position to a methylene group.
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A methyl benzoate ester attached to the methylene group, completing the molecular architecture.
Property | Value |
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Molecular Formula | |
Molecular Weight | 382.5 g/mol |
Density | Not reported |
Melting/Boiling Points | Not reported |
The absence of reported thermophysical properties underscores the need for further experimental characterization .
Functional Group Reactivity
The compound’s reactivity is governed by its functional groups:
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The imidazole ring participates in acid-base chemistry due to its aromatic nitrogen atoms, with a pKa typically near 6–7 for analogous structures .
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The benzyl group at N1 provides steric bulk and influences solubility, while the hydroxymethyl (-CHOH) at C5 offers a site for further derivatization (e.g., phosphorylation or esterification).
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The thioether linkage enhances metabolic stability compared to oxygen ethers, a feature exploited in drug design .
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The methyl benzoate moiety introduces lipophilicity, affecting membrane permeability in biological systems .
Synthesis and Optimization Strategies
Imidazole Core Construction
Recent advances in imidazole synthesis emphasize regioselective methods to install substituents at specific positions . For this compound, a two-step strategy is plausible:
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Formation of the 1-benzyl-5-(hydroxymethyl)imidazole core:
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Introduction of the thioether-methyl benzoate sidechain:
Challenges in Large-Scale Production
Key hurdles identified in related syntheses include:
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Regioselectivity: Ensuring exclusive substitution at the imidazole’s 2-position requires careful control of reaction kinetics .
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Thioether Stability: Thioethers are prone to oxidation; thus, inert atmospheres and antioxidant additives (e.g., BHT) may be necessary during purification .
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Ester Hydrolysis: The methyl benzoate group is susceptible to basic hydrolysis, necessitating pH-controlled workups .
Structural Analysis and Spectroscopic Profiling
Crystallographic Considerations
The benzyl and methyl benzoate groups likely induce significant molecular asymmetry, complicating crystallization. X-ray diffraction studies of similar compounds reveal planar imidazole rings with substituents adopting orthogonal orientations to minimize steric clashes .
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